6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide
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Overview
Description
6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a hydroxy group, a pyrazolyl group, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Cyclobutyl Ring Formation: The cyclobutyl ring can be introduced via a cyclization reaction, often involving a suitable cyclizing agent.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: H2/Pd, NaBH4, LiAlH4
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Shares structural similarities but differs in the presence of a nitro group instead of a sulfonamide group.
2-(1H-pyrazol-1-yl)pyridine Derivatives: Similar pyrazole and pyridine rings but different substituents and functional groups.
Uniqueness
6-Chloro-n-[3-hydroxy-2-(1h-pyrazol-1-yl)cyclobutyl]-5-methylpyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore with diverse therapeutic applications .
Properties
IUPAC Name |
6-chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)-5-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-8-5-9(7-15-13(8)14)22(20,21)17-10-6-11(19)12(10)18-4-2-3-16-18/h2-5,7,10-12,17,19H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMCYQXLKXKFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2CC(C2N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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